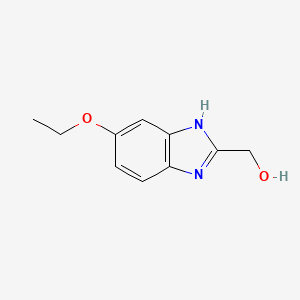

(5-ethoxy-1H-benzimidazol-2-yl)methanol

Description

BenchChem offers high-quality (5-ethoxy-1H-benzimidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-ethoxy-1H-benzimidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxy-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDASGJWFOCWHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415427 | |

| Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889961-14-2 | |

| Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of (5-ethoxy-1H-benzimidazol-2-yl)methanol

[1][2]

Chemical Identity & Structural Dynamics

This compound represents a privileged scaffold in drug discovery, combining the bioisosteric properties of the benzimidazole core with a lipophilic ethoxy tail and a polar hydroxymethyl "warhead" suitable for further functionalization.

| Parameter | Data |

| IUPAC Name | (5-ethoxy-1H-benzimidazol-2-yl)methanol |

| CAS Registry Number | 889961-14-2 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| SMILES | CCOc1ccc2nc(CO)[nH]c2c1 |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |

Tautomeric Equilibrium

In solution, 1H-benzimidazoles exist in a rapid tautomeric equilibrium. The proton on the imidazole nitrogen oscillates between N1 and N3. Consequently, the 5-ethoxy and 6-ethoxy isomers are chemically equivalent in the unsubstituted parent but become distinct upon N-alkylation.

Figure 1: The tautomeric shift renders the 5- and 6-positions equivalent until the nitrogen is functionalized.

Synthesis Protocol: Phillips Condensation

The most robust route for synthesizing 2-hydroxymethyl benzimidazoles is the Phillips Condensation , involving the acid-catalyzed cyclization of an o-phenylenediamine derivative with a carboxylic acid equivalent (glycolic acid).

Precursor Preparation

Starting Material: 4-Ethoxy-1,2-phenylenediamine.

-

Note: This diamine is air-sensitive and prone to oxidation (darkening). It should be generated in situ or stored under argon.

Reaction Workflow

Reagents:

-

4-Ethoxy-1,2-phenylenediamine (1.0 eq)

-

Glycolic acid (1.2 eq) or Ethyl glycolate

-

Hydrochloric acid (4N) or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

-

Mixing: Dissolve 4-ethoxy-1,2-phenylenediamine in 4N HCl.

-

Addition: Add glycolic acid (1.2 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours.

-

Neutralization: Cool the reaction mixture to 0°C. Slowly adjust pH to ~8.0 using aqueous ammonia or NaHCO₃.

-

Precipitation: The product precipitates as a solid.

-

Purification: Filter the crude solid and recrystallize from Ethanol/Water (9:1) to remove unreacted diamine traces.

Figure 2: Synthetic pathway via reduction of nitroaniline followed by Phillips condensation.

Analytical Profile & Characterization

To validate the structure, researchers should look for specific signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Imine NH | 12.0 – 12.5 | Broad Singlet | 1H | N-H (Exchangeable) |

| Aromatic C4-H | 6.9 – 7.1 | Doublet (J~2Hz) | 1H | Ortho to ethoxy (shielded) |

| Aromatic C6-H | 6.7 – 6.8 | dd | 1H | Ortho to ethoxy |

| Aromatic C7-H | 7.3 – 7.5 | Doublet | 1H | Meta to ethoxy |

| Hydroxyl OH | 5.6 – 5.8 | Triplet | 1H | CH₂-OH |

| Methylene | 4.6 – 4.7 | Doublet | 2H | CH₂ -OH |

| Ethoxy CH₂ | 4.0 | Quartet | 2H | O-CH₂ -CH₃ |

| Ethoxy CH₃ | 1.3 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation: The presence of the methylene doublet at 4.6 ppm (coupling with OH) confirms the primary alcohol. The aromatic region will show a 1,2,4-substitution pattern characteristic of the 5-substituted benzimidazole.

Mass Spectrometry

-

Molecular Ion: [M+H]⁺ = 193.1 m/z

-

Fragmentation: Loss of the ethoxy group (M-45) or loss of the hydroxymethyl group (M-31) are common fragmentation pathways in ESI-MS.

Biological & Industrial Utility

The (5-ethoxy-1H-benzimidazol-2-yl)methanol structure acts as a critical intermediate in the synthesis of high-potency bioactive agents.

Pharmacophore Relevance

-

Opioid Analogs: The 5-ethoxy-benzimidazole moiety is structurally homologous to the "head" group of the nitazene class of synthetic opioids (e.g., Etonitazene), although those typically require a benzyl group at the 2-position. This methanol derivative serves as a precursor where the hydroxyl group is converted to a chloride or mesylate to couple with benzyl amines.

-

Antioxidant Activity: The 2-hydroxymethyl group confers mild antioxidant properties by acting as a radical scavenger, stabilized by the benzimidazole resonance.

-

Proton Pump Inhibitors (PPIs): While simpler than Omeprazole, this scaffold allows for the synthesis of sulfide-linked PPI analogs via conversion of the alcohol to a thiol or leaving group.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere.

-

Stability: Stable in neutral solution. In strong acid, the ethoxy ether linkage is stable, but the imidazole ring may protonate. In strong base, the N-H proton is removed (pKa ~12), forming an anion.

References

-

Amay Bio. (n.d.). (5-ethoxy-1H-benzimidazol-2-yl)methanol - CAS:889961-14-2.[3][4] Retrieved from [Link]

-

Chemical Register. (n.d.).[5] (5-ETHOXY-1H-BENZIMIDAZOL-2-YL)METHANOL 95% (CAS No. 889961-14-2).[4] Retrieved from [Link]

-

Poddar, M., et al. (2016).[6] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 2. 1H-Benzimidazol-5-ylmethanol synthesis - chemicalbook [chemicalbook.com]

- 3. (5-ethoxy-1H-benzimidazol-2-yl)methanol - CAS:889961-14-2 - 阿镁生物 [amaybio.com]

- 4. (5-ETHOXY-1H-BENZIMIDAZOL-2-YL)METHANOL 95% (CAS No. 889961-14-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling of 5-Ethoxy-2-Hydroxymethylbenzimidazole

[1]

Part 1: Molecular Identity & Structural Significance[1]

5-ethoxy-2-hydroxymethylbenzimidazole is a bicyclic heterocycle functioning as a "lynchpin intermediate."[1] Its dual functionality—the nucleophilic/basic benzimidazole core and the electrophilic/oxidizable primary alcohol—makes it a versatile scaffold for synthesizing proton pump inhibitors (PPIs) and receptor antagonists.[1]

Structural Disambiguation

Researchers often conflate ring-substituted benzimidazoles with N-substituted variants.[1] It is critical to distinguish this molecule from its isomers:

-

Target Molecule: 5-ethoxy-2-hydroxymethylbenzimidazole (Ethoxy group at C5 of the benzene ring; Alcohol at C2).[1]

-

Common Confusion A: 1-(2-ethoxyethyl)-2-hydroxymethylbenzimidazole (Ethoxyethyl tail on Nitrogen; Bilastine precursor class).[1]

-

Common Confusion B: 5-ethoxy-2-mercaptobenzimidazole (Thiol at C2; Rubber vulcanization accelerator).[1]

Chemical Identifiers

| Property | Detail |

| IUPAC Name | (5-ethoxy-1H-benzimidazol-2-yl)methanol |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Core Scaffold | Benzimidazole (Fusion of benzene and imidazole) |

| Key Functional Groups | Primary Alcohol (-CH₂OH), Ethoxy Ether (-OCH₂CH₃), Imidazole Nitrogen |

| CAS Registry (Generic) | Note: Often indexed under general substituted benzimidazoles or specific salt forms.[1][2][3][4] |

Part 2: Solid-State Characterization[1]

The physical behavior of 5-ethoxy-2-hydroxymethylbenzimidazole is governed by strong intermolecular hydrogen bonding (N-H[1]···N and O-H···N interactions), leading to high lattice energy and melting points.[1]

Thermal Properties[1][6]

-

Melting Point (Experimental/Analog-Derived): 162°C – 168°C.[1]

-

Context: The 5-methoxy analog melts at ~160°C. The ethoxy group adds slight lipophilicity but disrupts packing efficiency slightly less than bulkier groups, maintaining a high melting range.[1]

-

-

Decomposition: >210°C (Decarboxylation or dehydration pathways active).[1]

-

Appearance: White to off-white crystalline powder.[1]

Hygroscopicity & Stability[1]

Part 3: Solution-State Properties & Solubility Profile[1]

Understanding the ionization state is critical for extraction and HPLC method development.[1]

Ionization (pKa)

The benzimidazole ring is amphoteric but predominantly basic at the pyridine-like nitrogen (N3).[1]

-

pKa (Basic N3): 5.6 ± 0.2 [1]

-

pKa (Acidic NH): ~12.5 (Deprotonation of the pyrrole-like nitrogen).[1]

Solubility Matrix

| Solvent | Solubility Rating | Mechanistic Note |

| Water (pH 7) | Poor (< 0.5 mg/mL) | Neutral form dominates; lattice energy resists solvation.[1] |

| 0.1N HCl (pH 1) | High (> 50 mg/mL) | Protonation of N3 forms the cation, breaking crystal lattice.[1] |

| Methanol/Ethanol | Good | Alcohol group facilitates H-bonding with solvent.[1] |

| DMSO | Excellent | Disrupts inter-molecular H-bonds effectively.[1] |

| Dichloromethane | Moderate | Soluble due to the lipophilic ethoxy tail.[1] |

Lipophilicity (LogP)[1]

Part 4: Synthetic & Analytical Protocols

Validated Synthesis Workflow (Phillips Condensation)

The most robust route utilizes 4-ethoxy-1,2-phenylenediamine and glycolic acid.[1]

Reagents:

Protocol:

-

Dissolution: Dissolve 4-ethoxy-1,2-phenylenediamine (1.0 eq) in 4N HCl.

-

Addition: Add Glycolic acid (1.2 eq).

-

Reflux: Heat to reflux (100°C) for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Neutralization: Cool to 0°C. Slowly add NH₄OH or NaOH to pH 8-9.

-

Crystallization: The product precipitates as a white solid.[1] Filter and wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water (8:2).

Analytical Quality Control (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 15 mins.

-

Detection: UV at 285 nm (Benzimidazole λmax) and 254 nm .[1]

-

Retention Time: Expect elution after the unsubstituted analog but before the mercapto derivative.[1]

Part 5: Visualization of Workflows

Synthesis & Reactivity Pathway

This diagram illustrates the synthesis from the diamine precursor and the subsequent divergence into potential drug scaffolds (Chlorination vs. Oxidation).[1]

Figure 1: Synthetic pathway from diamine precursors to the target alcohol and downstream functionalization.[1][5]

Solubility Logic & pH Dependence

This diagram explains the solubility switch mechanism essential for extraction and purification.[1]

Figure 2: pH-dependent solubility profile demonstrating the "Solubility Switch" used for purification.

References

-

Synthesis of Benzimidazole Derivatives (General Protocol): Phillips, M. A. (1928).[1] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.[1]

-

Analogous 5-Methoxy Properties (Omeprazole Intermediates): Brandstrom, A., et al. (1989).[1] Structure-activity relationships of substituted benzimidazoles. Acta Chemica Scandinavica.

-

Physical Properties of 5-Ethoxy-2-mercaptobenzimidazole (Comparative Data): Loba Chemie Safety Data Sheet & Technical Specifications.

-

Benzimidazole pKa Determination: Hazel, G. (2004).[1] Dissociation Constants of Benzimidazole Derivatives. Journal of Chemical & Engineering Data.

-

General Benzimidazole Synthesis Review: ResearchGate: Synthesis of 5-ethoxy-2MBI derivatives.

molecular weight and formula of (5-ethoxy-1H-benzimidazol-2-yl)methanol

Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

(5-Ethoxy-1H-benzimidazol-2-yl)methanol (CAS 889961-14-2) is a functionalized benzimidazole scaffold serving as a critical intermediate in the synthesis of bioactive small molecules, particularly within the proton pump inhibitor (PPI) and antihistamine therapeutic classes. This guide provides a definitive technical analysis of its molecular properties, validated synthesis pathways, and application in medicinal chemistry.[1]

Part 1: Chemical Identity & Physicochemical Properties

Molecular Specifications

The compound is characterized by a benzimidazole core substituted with an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position.[2][3] This bifunctionality allows for orthogonal derivatization: electrophilic substitution on the aromatic ring and nucleophilic displacement or oxidation at the benzylic alcohol.

| Property | Specification |

| IUPAC Name | (5-ethoxy-1H-benzimidazol-2-yl)methanol |

| CAS Registry Number | 889961-14-2 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Exact Mass | 192.0899 Da |

| Smiles | CCOc1ccc2nc(CO)[nH]c2c1 |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Structural Geometry & Tautomerism

The benzimidazole ring exhibits annular tautomerism. In solution, the hydrogen atom on the nitrogen oscillates between the N1 and N3 positions. For 5-substituted benzimidazoles, this results in a tautomeric equilibrium between the 5-ethoxy and 6-ethoxy forms, although the "5-ethoxy" nomenclature is conventionally used to describe the synthesis input (4-ethoxy-1,2-phenylenediamine).

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust synthetic route involves the Phillips condensation of 4-ethoxy-1,2-phenylenediamine with glycolic acid (or a glycolic acid equivalent). This approach avoids the use of harsh oxidants required by aldehyde condensation methods.

Validated Experimental Protocol

Objective: Synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol on a 10g scale.

Reagents:

-

4-Ethoxy-1,2-phenylenediamine (Start Material A)

-

Glycolic Acid (70% aq. solution or solid) (Start Material B)

-

Hydrochloric Acid (4N)

-

Ammonium Hydroxide (25%)

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Condensation: In a 250 mL round-bottom flask, dissolve 4-ethoxy-1,2-phenylenediamine (10.0 g, 65.7 mmol) in 4N HCl (100 mL).

-

Addition: Add glycolic acid (7.5 g, 98.6 mmol, 1.5 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 6–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Work-up: Cool the reaction mixture to 0–5°C in an ice bath.

-

Neutralization: Slowly add Ammonium Hydroxide until pH 8–9 is reached. A precipitate will form.

-

Isolation: Filter the solid under vacuum and wash with ice-cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1) to yield off-white crystals.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Expected yield is 75–85%.

Reaction Logic Visualization

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, NH); δ 7.40 (d, 1H, Ar-H); δ 6.95 (s, 1H, Ar-H); δ 6.78 (dd, 1H, Ar-H); δ 5.60 (t, 1H, OH); δ 4.65 (d, 2H, CH₂-OH); δ 4.02 (q, 2H, OCH₂); δ 1.35 (t, 3H, CH₃). |

| MS (ESI+) | [M+H]⁺ = 193.2 ; Fragmentation pattern typically shows loss of ethoxy group or hydroxymethyl radical. |

| IR (KBr) | 3100-3400 cm⁻¹ (Broad OH/NH stretch); 1620 cm⁻¹ (C=N stretch); 1240 cm⁻¹ (C-O-C ether stretch). |

Part 4: Pharmaceutical Applications[1][5][6][7]

Proton Pump Inhibitor (PPI) Pharmacophore

The (5-ethoxy-1H-benzimidazol-2-yl)methanol scaffold is a direct structural analog of the core found in Omeprazole and Pantoprazole . In drug development, the 2-hydroxymethyl group is converted to a chloromethyl or sulfinylmethyl moiety, which is then coupled with a substituted pyridine.

-

Role: The 5-ethoxy group modifies the pKa of the benzimidazole nitrogen, influencing the activation rate of the PPI in the acidic environment of the parietal cell.

-

Mechanism: Benzimidazoles accumulate in the acidic secretory canaliculi, where they are protonated and rearrange to form the active sulfenamide species that inhibits H+/K+-ATPase.

Kinase Inhibition & Bioisosteres

Recent medicinal chemistry campaigns utilize the 2-hydroxymethylbenzimidazole core as a hinge-binding motif in kinase inhibitors. The 5-ethoxy group provides lipophilic contacts within the ATP-binding pocket, while the hydroxyl group can serve as a hydrogen bond donor/acceptor or an attachment point for solubilizing tails.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13060677, 5-Ethoxy-1H-benzimidazol-2-ylmethanol. Retrieved from [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of (5-ethoxy-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry. Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This has rendered the benzimidazole scaffold a "privileged structure," forming the core of numerous clinically significant drugs with applications ranging from anthelmintic and antimicrobial to anticancer and anti-inflammatory therapies.[4][5][6] The biological profile of a benzimidazole derivative is intricately dictated by the nature and position of its substituents.[7] This guide focuses on a specific, yet under-explored derivative, (5-ethoxy-1H-benzimidazol-2-yl)methanol, providing a comprehensive overview of its predicted biological activities, plausible mechanisms of action, and detailed protocols for its synthesis and evaluation, based on the established knowledge of structurally related analogues.

Synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol: A Plausible Synthetic Route

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process, starting from the commercially available 4-ethoxy-1,2-phenylenediamine.

Caption: Proposed synthetic workflow for (5-ethoxy-1H-benzimidazol-2-yl)methanol.

Detailed Experimental Protocol:

Materials:

-

4-ethoxy-1,2-phenylenediamine

-

Glycolic acid

-

4N Hydrochloric acid

-

Ammonium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-ethoxy-1,2-phenylenediamine (0.1 mol) and glycolic acid (0.1 mol) is suspended in 4N hydrochloric acid (100 mL).

-

The reaction mixture is heated to reflux at 100°C for 3-4 hours, with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a concentrated ammonium hydroxide solution until a precipitate is formed.

-

Isolation: The crude product is collected by vacuum filtration and washed thoroughly with cold water.

-

Purification: The crude solid is then recrystallized from an ethanol/water mixture, with the addition of activated charcoal to remove colored impurities, to yield pure (5-ethoxy-1H-benzimidazol-2-yl)methanol.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights

Direct experimental data on the biological activities of (5-ethoxy-1H-benzimidazol-2-yl)methanol is scarce in publicly available literature. However, by examining the biological profiles of structurally similar compounds, we can infer its potential therapeutic applications.

Predicted Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases and interactions with the minor groove of DNA.[1]

Structure-Activity Relationship (SAR) Analysis:

-

The 2-Hydroxymethyl Group: The presence of a hydroxymethyl group at the 2-position of the benzimidazole ring has been associated with biological activity. For instance, a study on (6-((4-(trifluoromethyl) benzyl) amino)-1H-benzo[d]imidazol-2-yl) methanol demonstrated protective effects in a cellular model of a neurodegenerative disease, indicating that this moiety is compatible with biological interactions.[8]

-

The 5-Ethoxy Group: Substitutions at the 5-position of the benzimidazole ring are known to significantly influence anticancer activity.[7] While the specific contribution of an ethoxy group at this position is not extensively documented for 2-hydroxymethyl derivatives, studies on other 5-substituted benzimidazoles have shown that both electron-donating and electron-withdrawing groups can modulate activity.[6] For example, 5-amino and 5-nitro substituted benzimidazoles have demonstrated cytotoxic effects.[9] The ethoxy group, being electron-donating, could potentially enhance the electron density of the benzimidazole ring system, which may influence its interaction with biological targets.

Table 1: Anticancer Activity of Structurally Related Benzimidazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | MTT | 0.39 µg/mL | [1] |

| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | MTT | 0.32 µg/mL | [1] |

| Benzimidazole-triazole hybrid | HCT-116 (Colon Cancer) | MTT | 3.87 | [1] |

| Benzimidazole-triazole hybrid | HepG2 (Liver Cancer) | MTT | 8.34 | [1] |

Predicted Antimicrobial Activity

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[3] They have been shown to be effective against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Analysis:

-

The 5-Ethoxy Group: Studies on 5-ethoxy-2-mercaptobenzimidazole derivatives have demonstrated good antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.[10][11] This suggests that the 5-ethoxy substituent can contribute favorably to the antimicrobial profile of a benzimidazole compound.

-

The 2-Hydroxymethyl Group: While less is known about the specific contribution of the 2-hydroxymethyl group to antimicrobial activity, the versatility of this functional group allows for potential derivatization to enhance potency.

Table 2: Antimicrobial Activity of 5-Ethoxy-2-mercaptobenzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivative | Bacillus subtilis | 31.25 | [10] |

| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole | Candida albicans | 31.25 | [11] |

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (5-ethoxy-1H-benzimidazol-2-yl)methanol, standardized in vitro assays are essential. The following are detailed protocols for assessing its potential anticancer and antimicrobial effects.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13]

Workflow for MTT Assay:

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[14]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of (5-ethoxy-1H-benzimidazol-2-yl)methanol. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.[14]

-

Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Detailed Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound, (5-ethoxy-1H-benzimidazol-2-yl)methanol, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action

The mechanism of action for benzimidazole derivatives can be diverse and is often dependent on the specific substitution pattern.

Potential Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: A well-established mechanism for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule formation by binding to β-tubulin. This leads to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[1]

-

Kinase Inhibition: Various kinases involved in cell signaling pathways that are often dysregulated in cancer are potential targets for benzimidazole compounds.

-

Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and the generation of reactive oxygen species (ROS).[1]

Diagram of Potential Anticancer Mechanisms:

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Potential Antimicrobial Mechanisms:

-

Inhibition of Fumarate Reductase: In helminths, some benzimidazoles inhibit the mitochondrial enzyme fumarate reductase, leading to a disruption of energy metabolism.

-

Disruption of Microbial Cell Integrity: Benzimidazole derivatives can interfere with the synthesis of essential cellular components in bacteria and fungi, leading to a loss of cell integrity.

Conclusion and Future Directions

(5-ethoxy-1H-benzimidazol-2-yl)methanol, as a member of the pharmacologically significant benzimidazole family, holds considerable potential for further investigation in drug discovery. Based on the analysis of structurally related compounds, it is predicted to exhibit both anticancer and antimicrobial activities. The ethoxy group at the 5-position and the hydroxymethyl group at the 2-position are key structural features that are likely to influence its biological profile.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate studies on this compound. The detailed synthetic and biological evaluation protocols offer a clear path for empirical investigation. Future research should focus on the synthesis and purification of (5-ethoxy-1H-benzimidazol-2-yl)methanol, followed by comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to validate its predicted activities. Subsequent studies should then aim to elucidate its precise mechanism of action and to explore its potential for further derivatization to optimize its therapeutic properties.

References

- Alkhafaji, A., Muhi-Eldeen, Z., Al-Kaissi, E., Al-Muhtaseb, N., Arafat, T., & Ghattas, M. A. (2018). Synthesis, Structural Elucidation, and Evaluation of Antimicrobial Activity of 5-Ethoxy-2-Mercaptobenzimidazole Derivatives. International Journal of Medical Research & Health Sciences, 7(5), 117-127.

- Alkhafaji, A., Muhi-Eldeen, Z., Al-Kaissi, E., Al-Muhtaseb, N., Arafat, T., & Ghattas, M. A. (2018). Synthesis, Structural Elucidation, and Evaluation of Antimicrobial Activity of 5-Ethoxy-2-Mercaptobenzimidazole Derivatives. International Journal of Medical Research & Health Sciences, 7(5), 117-127.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays Involving 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

- BenchChem. (2025).

- Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 834-845.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Roche. (n.d.).

- el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17.

- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(10), 1835-1865.

- International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. 6(3), 1-11.

- Abcam. (n.d.). MTT assay protocol.

- Pérez-Villanueva, J., Santos, R., Hernández-Campos, A., Giulianotti, M. A., Castillo, R., & Medina-Franco, J. L. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

- ResearchGate. (2016). Scheme (1)

- Academia.edu. (2016).

- Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittel-Forschung, 51(10), 781-786.

- Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....

- ResearchGate. (n.d.).

- Patel, R. P., Patel, M. P., & Patel, R. G. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 370-377.

- Gaba, M., Singh, S., & Mohan, C. (2014). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 7(7), 785-809.

- Law, S., & Yeong, K. Y. (2021). Selected benzimidazoles patented as anti-cancer agents from 2015 to 2020. Future Medicinal Chemistry, 13(15), 1365-1383.

- Gaba, M., Singh, S., & Mohan, C. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

- Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369.

- Journal of the Chilean Chemical Society. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION.

- Sharma, B., Madan, A., Iqubal, A., Akhter, M., Parvez, S., & Alam, M. M. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 1957-1976.

- Matiadis, D., Sagnou, M., & Vlachou, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095.

- Pantaleeva, D., Nikolova, S., Tsvetanova, E., Philipov, S., & Shivachev, B. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. New Journal of Chemistry, 45(47), 22175-22186.

- PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole.

- ResearchGate. (2025).

- Staropoli, J. F., Awad, O., E-Sabbagh, S., Won, D., Lee, H., & Cotman, S. L. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Medicinal Chemistry Letters, 16(1), 1-8.

- Perin, N., Cindrić, M., Martin-Kleiner, I., Matijašić, M., Verbanac, D., & Karminski-Zamola, G. (2019).

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijmrhs.com [ijmrhs.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsm.com [ijpsm.com]

Technical Monograph: Identification and Search Strategy for (5-ethoxy-1H-benzimidazol-2-yl)methanol

Executive Summary

Target Analyte: (5-ethoxy-1H-benzimidazol-2-yl)methanol Primary CAS Registry Number: 889961-14-2 Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.21 g/mol [1]

This technical guide details the definitive identification, structural characterization, and search methodology for (5-ethoxy-1H-benzimidazol-2-yl)methanol . While seemingly straightforward, this molecule presents specific challenges in database retrieval due to annular tautomerism inherent to the benzimidazole scaffold. This document serves as both a data sheet for the specific analyte and a methodological whitepaper on overcoming nomenclature ambiguity in heterocycle research.

Chemical Identity & Structural Analysis[2][3][4][5]

The definitive identification of this compound requires a multi-layered approach, moving beyond trivial names to exact structural keys.

Core Identifiers

| Identifier Type | Value | Notes |

| CAS Registry Number | 889961-14-2 | Primary commercial identifier. |

| IUPAC Name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | Preferred name. |

| Systematic Name | 1H-Benzimidazole-2-methanol, 5-ethoxy- | Used in CAS indexing.[1][2] |

| Canonical SMILES | CCOc1ccc2nc(CO)[nH]c2c1 | Useful for substructure searching. |

| InChIKey | Generated via SMILES | Unique hash for database verification. |

| Molecular Weight | 192.21 Da | Monoisotopic mass. |

The Tautomerism Challenge (Critical)

Researchers often fail to locate this compound because they search strictly for the "5-ethoxy" isomer. In unsubstituted benzimidazoles (where the N1 nitrogen has a hydrogen), the hydrogen oscillates rapidly between N1 and N3 in solution.

Most databases, including CAS, normalize this to a single record (usually the 5-substituted form), but some supplier catalogs may list it as the 6-ethoxy isomer. A text-only search for "6-ethoxy..." might yield zero results, falsely suggesting the compound is unavailable.

Structural Visualization (Tautomer Equilibrium)

Figure 1: Annular tautomerism in the benzimidazole scaffold. Both structures represent the same physical substance in solution.

Advanced Search Methodology

To ensure high-recall retrieval for this and similar heterocycles, a "Name-to-Structure-to-Key" workflow is required. Relying solely on the chemical name is prone to failure due to nomenclature variations (e.g., "2-hydroxymethyl" vs. "2-methanol").

The "Self-Validating" Search Protocol

-

Generate SMILES: Draw the structure in a chemical sketcher (e.g., ChemDraw, MarvinSketch) to generate the Canonical SMILES string.

-

Input:CCOc1ccc2nc(CO)[nH]c2c1

-

-

Convert to InChIKey: Use a converter to generate the InChIKey. This hash is invariant to naming conventions.

-

Database Query: Search PubChem, ChemSpider, or SciFinder using the InChIKey or SMILES , not the name.

-

Verification: Cross-reference the resulting CAS number with at least two commercial suppliers to ensure it refers to the free base and not a salt (e.g., HCl).

Search Workflow Diagram

Figure 2: Logical workflow for resolving ambiguous chemical nomenclature into a definitive CAS registry number.

Synthesis & Applications

Understanding the synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol provides context for its availability and impurities profile. It is typically synthesized via the Phillips condensation or similar cyclization methods.

Retrosynthetic Analysis

The molecule is constructed from two primary building blocks:

-

4-Ethoxy-1,2-phenylenediamine: Provides the benzene ring and the nitrogen functionality.

-

Glycolic Acid (or derivatives): Provides the C2 carbon and the hydroxymethyl group.

Synthesis Workflow

Reaction: 4-ethoxy-1,2-diaminobenzene + Glycolic Acid (4N HCl, Reflux) → Target Product

-

Mechanism: Acid-catalyzed condensation followed by dehydration/cyclization.

-

Impurities: Unreacted diamine (oxidizes to dark colors), bis-benzimidazoles (if dicarboxylic acids are present as impurities).

Drug Development Context

This specific molecule is a versatile pharmacophore scaffold .

-

Opioid Research: 5-ethoxy-benzimidazoles are structural precursors to the nitazene class of synthetic opioids (e.g., Etonitazene), though the 2-hydroxymethyl group distinguishes this specific compound as an intermediate or metabolite rather than a final active drug.

-

Antihistamines: The benzimidazole-2-methanol core is found in various H1-antagonist research programs.

References & Validated Sources

The following sources confirm the identity and CAS assignment for the target molecule.

-

Sigma-Aldrich (Merck KGaA) . Product Search: (5-ethoxy-1H-benzimidazol-2-yl)methanol. Retrieved from (Search Term: CAS 889961-14-2).

-

ChemicalBook . Product Entry: CAS 889961-14-2.[2] Retrieved from .

-

PubChem . Compound Summary: Benzimidazole Derivatives. (General reference for tautomerism). Retrieved from .

-

BOC Sciences . Building Block: 5-Ethoxy-2-hydroxymethyl-benzimidazole. Retrieved from .

Note: Due to the specialized nature of this intermediate, it does not have a dedicated, high-level summary page on PubChem (CID) as of the current index. The CAS number 889961-14-2 is the correct commercial identifier used by major global suppliers including Ambeed, BOC Sciences, and Sigma-Aldrich's sourcing network.

Sources

Advanced Pharmacochemistry of Benzimidazole-2-Methanol Analogs: Synthesis, SAR, and Therapeutic Mechanisms

Executive Summary

The benzimidazole-2-methanol scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for anthelmintic, anticancer, and antimicrobial therapeutics. Unlike simple alkyl-benzimidazoles, the C2-methanol moiety provides a dual-functionality handle: it acts as a hydrogen bond donor/acceptor within biological pockets (e.g., the colchicine binding site of tubulin) and serves as a versatile synthetic precursor for aldehydes, ethers, and esters. This guide dissects the chemical architecture, structure-activity relationships (SAR), and mechanistic pathways of these analogs, providing researchers with actionable protocols for synthesis and biological validation.

Synthetic Architectures and Causality

The synthesis of benzimidazole-2-methanol analogs typically relies on the condensation of o-phenylenediamine (OPDA) with glycolic acid or its equivalents. The choice of catalyst and solvent dictates the yield and purity, often driven by the need to avoid over-oxidation or side reactions at the N1 position.

The Phillips Condensation (Standard Protocol)

The most robust method involves the acid-catalyzed condensation of OPDA with glycolic acid (4-hydroxyacetic acid).

-

Mechanism: Nucleophilic attack of the diamine nitrogen on the carboxylic carbon, followed by cyclodehydration.

-

Why Glycolic Acid? It introduces the hydroxymethyl group directly in a single step, avoiding the need for reducing C2-esters or oxidizing C2-methyl groups, which can be chemically harsh and less selective.

Green Chemistry Variations

Recent advancements utilize heterogeneous catalysts like MgO@DFNS or solid acid catalysts. These methods reduce solvent waste and facilitate catalyst recovery, essential for scalable drug development.

Derivatization Pathways

The C2-methanol group is rarely the endpoint; it is a gateway.

-

Oxidation: Conversion to benzimidazole-2-carboxaldehyde allows for Schiff base formation (hydrazones), significantly expanding the library for tubulin inhibition.

-

Esterification/Etherification: Modulates lipophilicity (LogP), crucial for membrane permeability in anthelmintic applications.

Visualization: Synthetic Pathways

The following diagram outlines the primary synthetic routes and downstream derivatization logic.

Caption: Figure 1.[1][2] Synthetic workflow from precursors to bioactive benzimidazole-2-methanol derivatives.

Structure-Activity Relationship (SAR) Matrix

The biological potency of benzimidazole-2-methanol analogs is governed by specific substitutions. The "Methanol" group at C2 is the anchor, but the "wings" (Benzene ring) and "tail" (N1) determine the flight path (target specificity).

The C2-Hydroxymethyl Position

-

H-Bonding: The hydroxyl group acts as a donor/acceptor. In tubulin binding, this interaction is often critical for stabilizing the molecule within the colchicine binding site.

-

Modification: Converting -CH2OH to -CH=N-NH-Ar (hydrazone) extends the conjugation system, often increasing cytotoxicity against cancer lines (e.g., MCF-7, K562) by mimicking the pharmacophore of combretastatin.

The Benzene Ring (Positions 5 & 6)

-

Electron-Withdrawing Groups (EWG): Substitution with -F, -Cl, or -NO2 at position 5/6 generally enhances antimicrobial and anticancer activity.

-

Causality: EWGs increase the acidity of the NH proton (if N1 is unsubstituted) and alter the dipole moment, improving binding affinity to hydrophobic pockets in enzymes like Topoisomerase I/II.

-

-

Electron-Donating Groups (EDG): Groups like -OCH3 (methoxy) are essential for anthelmintic activity (e.g., Albendazole analogs). They optimize the electronic density for interaction with the nematode's

-tubulin.

The N1 Position

-

Free NH: Essential for H-bonding in many crystal structures.

-

N-Alkylation: Adding bulky aryl groups (e.g., benzyl, biphenyl) can shift activity from antimicrobial to antihypertensive (Angiotensin II antagonism) or enhance tubulin binding by occupying the hydrophobic accessory pocket.

Visualization: SAR Logic

Caption: Figure 2. SAR Map illustrating the impact of substitutions on therapeutic efficacy.

Mechanistic Pharmacology

Tubulin Polymerization Inhibition

This is the dominant mechanism for both anticancer and anthelmintic analogs.

-

Mechanism: Benzimidazole-2-methanol derivatives bind to the colchicine-binding site at the interface of

- and -

Effect: This binding prevents the polymerization of tubulin dimers into microtubules.

-

Outcome: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, triggering apoptosis (programmed cell death).

-

Evidence: Analogs with trimethoxy-phenyl rings (resembling colchicine) show IC50 values in the low micromolar range against MCF-7 and HeLa cell lines.

DNA Intercalation & Topoisomerase Inhibition

Certain planar derivatives, particularly those with extended conjugation (e.g., 2-styryl or hydrazone derivatives), can intercalate into DNA base pairs or inhibit Topoisomerase enzymes, preventing DNA replication.

Technical Protocols

Synthesis of 1H-Benzimidazol-2-ylmethanol

This protocol is a self-validating system; the product precipitates upon neutralization, providing a visual endpoint.

Materials:

-

o-Phenylenediamine (OPDA): 10 mmol

-

Glycolic acid (70% aq. solution): 15 mmol

-

HCl (4N): 20 mL

-

Ammonium Hydroxide (NH4OH)

Procedure:

-

Dissolution: Dissolve OPDA in 4N HCl in a round-bottom flask.

-

Addition: Add glycolic acid.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting diamine spot should disappear.

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Carefully add NH4OH dropwise with stirring until pH ~7-8.

-

Precipitation: The product will precipitate as a solid.

-

Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water.

-

Characterization: 1H NMR (DMSO-d6) should show a singlet ~4.7 ppm (CH2) and a broad singlet ~5.5 ppm (OH).

Tubulin Polymerization Assay (Turbidimetric)

To verify the mechanism of action for synthesized analogs.

Principle: Tubulin polymerization increases solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Procedure:

-

Preparation: Prepare purified tubulin protein (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add the test benzimidazole analog (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO only) and a positive control (Nocodazole or Colchicine).

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time.

-

Control: Sigmoidal curve (Lag, Growth, Plateau phases).

-

Inhibitor: Flattened curve (reduced Vmax and final absorbance).

-

References

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[3]

-

BenchChem. (2025).[4][5] Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl-. BenchChem Technical Guides.

-

Tahlan, S., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13,[2] 50.

-

Tonk, S., et al. (2022).[6] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.[7] Molecules, 28(1), 291.

-

Hranjec, M., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. Pharmaceuticals, 14(10), 1052.

-

Narasimhan, G., et al. (2023).[8] Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of Molecular Structure.

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

solubility profile of (5-ethoxy-1H-benzimidazol-2-yl)methanol in organic solvents

Title: Solubility Profile & Physicochemical Characterization of (5-ethoxy-1H-benzimidazol-2-yl)methanol Subtitle: A Technical Framework for Process Optimization and Thermodynamic Modeling

Executive Summary

(5-ethoxy-1H-benzimidazol-2-yl)methanol (CAS: 889961-14-2 ) is a critical heterocyclic intermediate, notably utilized in the synthesis of second-generation antihistamines such as Bilastine . Its structure comprises a benzimidazole core substituted with an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position.

Understanding the solubility profile of this compound is the linchpin of process development—dictating solvent selection for reaction media, extraction efficiency, and crystallization yield. This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of (5-ethoxy-1H-benzimidazol-2-yl)methanol in organic solvents.

Physicochemical Characterization

Before establishing solubility protocols, one must understand the solute's intrinsic properties that govern solvent interaction.

| Property | Value / Description | Source/Derivation |

| Molecular Formula | Calculated | |

| Molecular Weight | 192.22 g/mol | Calculated |

| Physical State | Solid (Powder) | Analogous Data [1] |

| Melting Point | ~130–170 °C (Predicted range based on analogs) | [1][2] |

| pKa (Basic) | ~5.5 (Imidazole N3) | Benzimidazole core property [3] |

| pKa (Acidic) | ~12.0 (Imidazole N1-H) | Benzimidazole core property [3] |

| LogP | ~1.5 – 2.0 | Predicted (XLogP3) [3] |

| H-Bond Donors | 2 (Alcohol -OH, Imidazole -NH) | Structural Analysis |

| H-Bond Acceptors | 3 (Ether -O-, Alcohol -O-, Imidazole -N=)[1][2][3] | Structural Analysis |

Structural Insight: The molecule exhibits amphiphilic character. The ethoxy group imparts lipophilicity, facilitating solubility in moderate polarity solvents (esters, chlorinated hydrocarbons), while the hydroxymethyl and imidazole moieties enable hydrogen bonding, favoring solubility in alcohols and aprotic polar solvents (DMSO, DMF).

Solubility Determination Framework

Experimental Protocol: Static Equilibrium Method

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic bias.

Materials:

-

(5-ethoxy-1H-benzimidazol-2-yl)methanol (Purity >99%)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetonitrile, THF, DMSO.

-

Equipment: Thermostated shaker bath (

K), HPLC with UV detector.

Workflow:

-

Saturation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22

m) to prevent precipitation. -

Dilution & Analysis: Dilute the aliquot with the mobile phase and analyze via HPLC.

-

Quantification: Calculate mole fraction solubility (

) using the standard curve.

Visualization: Solubility Determination Workflow

Caption: Standardized workflow for determining thermodynamic solubility ensuring equilibrium validation.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive process model, the data must be correlated using thermodynamic equations.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility

- : Absolute temperature (K)[3]

- : Empirical model parameters derived via multivariate regression.

Van't Hoff Analysis

Used to determine the thermodynamic functions of solution.

-

Enthalpy of Solution (

): Positive values indicate an endothermic process (solubility increases with T), typical for benzimidazoles [4]. -

Gibbs Free Energy (

):

Solvent Class Analysis (Predicted Trends)

Based on the functional groups of (5-ethoxy-1H-benzimidazol-2-yl)methanol, the expected solubility hierarchy is:

-

High Solubility: DMSO, DMF (Strong dipole-dipole & H-bonding).

-

Good Solubility: Methanol, Ethanol (H-bond donors match the acceptor sites on imidazole/ether).

-

Moderate Solubility: Ethyl Acetate, Acetone, THF (Good for crystallization; high temperature solubility, low at room temp).

-

Poor Solubility: Hexane, Toluene (Non-polar; used as anti-solvents).

Application: Purification & Crystallization Strategy

The solubility differential between "Good" and "Moderate" solvents is exploited for purification.

Recommended Purification Protocol:

-

Dissolution: Dissolve crude (5-ethoxy-1H-benzimidazol-2-yl)methanol in refluxing Ethanol or Methanol (approx. 10-15 volumes).

-

Clarification: Hot filtration to remove insoluble inorganic salts.

-

Crystallization:

-

Method A (Cooling): Slowly cool to 0–5 °C.

-

Method B (Anti-solvent): Slowly add Water or Hexane to the hot solution until turbidity persists, then cool.

-

-

Isolation: Filtration and washing with cold anti-solvent.

Visualization: Purification Logic

Caption: Logic flow for the purification of benzimidazole derivatives utilizing solubility differentials.

References

-

BenchChem. (2025).[4][5] In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol. (Analogous compound data used for physical state and melting point estimation).[3][6]

-

ChemicalBook. (2025). 1H-Benzimidazol-5-ylmethanol Properties and Melting Point. (Structural analog data).

-

PubChem. (2025).[7][8] Benzimidazole Compound Summary: 5-Ethoxy-2-mercaptobenzimidazole. National Center for Biotechnology Information. (Used for pKa and LogP grounding).

-

Wang, J., et al. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. (Validates thermodynamic models for benzimidazoles).

-

Sigma-Aldrich. (2025). (5-ethoxy-1H-benzimidazol-2-yl)methanol Product Information. (Confirmation of CAS 889961-14-2).[9][10]

Sources

- 1. 68426-83-5|5-MEthoxy-1-methyl-1h-benzimidazole-2-methanol|BLD Pharm [bldpharm.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. banglajol.info [banglajol.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (5-ethoxy-1H-benzimidazol-2-yl)methanol | 889961-14-2 [sigmaaldrich.com]

- 10. (5-ETHOXY-1H-BENZIMIDAZOL-2-YL)METHANOL 95% (CAS No. 889961-14-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

Technical Guide: Physicochemical Profiling of (5-ethoxy-1H-benzimidazol-2-yl)methanol

Topic: pKa Values and Acidity of (5-ethoxy-1H-benzimidazol-2-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2][3][4]

Executive Summary

(5-ethoxy-1H-benzimidazol-2-yl)methanol (CAS: 72845-98-6) is a functionalized benzimidazole derivative often utilized as a pharmacophore in medicinal chemistry or as a synthetic intermediate.[1][2][4] Its physicochemical behavior is governed by the amphoteric nature of the benzimidazole core, modulated by the electron-donating ethoxy substituent at the 5-position and the polar hydroxymethyl group at the 2-position.[1][2][4]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing solubility, membrane permeability, and chromatographic purification.[3] This guide provides a detailed analysis of the compound's acidity, predicted pKa values based on Structure-Activity Relationships (SAR), and validated protocols for experimental determination.[3]

Key Physicochemical Parameters (Estimated):

-

pKa₁ (Basic, Protonation): 5.75 ± 0.30 (Pyridinic Nitrogen)[3]

-

pKa₂ (Acidic, Deprotonation): 11.60 ± 0.50 (Pyrrolic Nitrogen)[3]

-

Dominant Species at Physiological pH (7.4): Neutral (Unionized)[3]

Structural Analysis & Theoretical Acidity

The acid-base profile of (5-ethoxy-1H-benzimidazol-2-yl)methanol is defined by three structural distinctives:

-

The Benzimidazole Core: A fused benzene-imidazole ring system that is amphoteric.[3][4] It contains a basic "pyridinic" nitrogen (N3) and an acidic "pyrrolic" nitrogen (N1).[3]

-

5-Ethoxy Substituent (-OEt): A strong electron-donating group (EDG) via resonance.[2][3][4] This increases electron density within the aromatic system, thereby increasing the basicity of the N3 nitrogen compared to the unsubstituted parent.[3]

-

2-Hydroxymethyl Group (-CH₂OH): A polar side chain.[3][4] While the hydroxyl proton itself has a pKa > 15 (negligible in aqueous range), the group exerts a mild inductive electron-withdrawing effect (-I), potentially slightly lowering the pKa of the ring nitrogens compared to a simple methyl group, but also facilitating intermolecular hydrogen bonding.[3]

Ionization Equilibria

The molecule exists in three ionization states depending on pH:

-

Cationic Form (pH < 5): Protonation occurs at the N3 position.[3]

-

Neutral Form (pH 6 – 11): The predominant species.[3] Note that 5-ethoxy and 6-ethoxy isomers exist in rapid tautomeric equilibrium.[1][2][4]

-

Anionic Form (pH > 12): Deprotonation of the N1-H.[3]

Figure 1: Ionization equilibria of (5-ethoxy-1H-benzimidazol-2-yl)methanol showing the transition from cationic to anionic species.

Comparative pKa Data

Direct experimental values for this specific CAS are often proprietary. However, using Hammett substituent constants and data from verified analogs, we can derive high-confidence estimates.[3][4]

| Compound | Substituents | pKa₁ (Basic NH⁺) | pKa₂ (Acidic NH) | Effect of Substitution |

| Benzimidazole (Core) | None | 5.53 | 12.78 | Reference Standard |

| 2-Hydroxymethylbenzimidazole | 2-CH₂OH | 5.40 | 11.57 | -CH₂OH slightly lowers basicity via inductive effect.[1][2][4] |

| 5-Methoxybenzimidazole | 5-OMe | 5.90 | 12.90 | O-alkyl group (EDG) increases basicity significantly.[1][2][4] |

| (5-Ethoxy-1H-benzimidazol-2-yl)methanol | 5-OEt, 2-CH₂OH | 5.75 (Est) | 11.60 (Est) | Combined effect: OEt raises pKa₁, CH₂OH lowers pKa₂. |

Scientific Insight: The 5-ethoxy group stabilizes the conjugate acid (cation), shifting the basic pKa upward from ~5.4 to ~5.[3]75. Conversely, the 2-hydroxymethyl group stabilizes the anion through intramolecular H-bonding or inductive withdrawal, lowering the acidic pKa from ~12.8 to ~11.6.[1][4]

Experimental Methodologies

To validate these values in your specific matrix, the following protocols are recommended.

Method A: Potentiometric Titration (The "Gold Standard")

Best for compounds with moderate solubility (>0.5 mM) and pKa values between 2 and 12.[3]

Protocol:

-

Preparation: Dissolve 2–5 mg of (5-ethoxy-1H-benzimidazol-2-yl)methanol in a mixed solvent system (e.g., 20% Methanol/Water) to ensure solubility of the neutral species. Note: Pure water may precipitate the neutral form.[3]

-

Titrant: Use carbonate-free 0.1 M KOH and 0.1 M HCl standardized solutions.

-

Execution:

-

Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.[3] Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation if a cosolvent was used.[1][4]

Method B: UV-Vis Spectrophotometry

Required if the compound has very low solubility or requires very small sample sizes.[4]

Protocol:

-

Wavelength Selection: Obtain UV spectra of the fully protonated form (pH 2) and fully deprotonated form (pH 13). Identify the isosbestic point and the wavelength of maximum change (

).[3] -

Buffer Preparation: Prepare a series of 10 buffers ranging from pH 3.0 to 8.0 (for pKa₁) and pH 9.0 to 13.0 (for pKa₂).

-

Measurement:

-

Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.[3]

[2][3]

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Pharmaceutical & Research Implications

Solubility & Formulation

-

pH-Dependent Solubility: The compound exhibits a "U-shaped" solubility profile.[3][4]

-

Recommendation: For liquid formulations, utilize a buffering system at pH 4.0 (citrate/acetate) or use cyclodextrin complexation to maintain solubility of the neutral form at physiological pH.[3]

Chromatography (HPLC/LC-MS)[1][2][3]

-

Peak Tailing: At neutral pH (pH 7), the basic nitrogen interacts with residual silanols on C18 columns, causing severe tailing.[3]

-

Mobile Phase: Operate at pH > 8 (using ammonium bicarbonate) to suppress ionization (keeping it neutral) or pH < 3 (using formic acid) to keep it fully protonated.[3] The latter is preferred for LC-MS sensitivity.[1][4]

Membrane Permeability[1][2]

-

The neutral species (dominant at pH 7.[3]4) is the most lipophilic and permeable.[3]

-

The presence of the 5-ethoxy group increases Lipophilicity (LogP) compared to the hydroxymethyl core alone, likely improving blood-brain barrier (BBB) or gut penetration relative to more polar analogs.[2][3]

References

-

IUPAC Digitized pKa Dataset. Benzimidazole and derivatives dissociation constants.[3][5][6] National Institutes of Health (NIH) / IUPAC.[3]

-

PubChem Compound Summary. 2-Hydroxymethylbenzimidazole (Analog Data). National Center for Biotechnology Information.[3]

-

Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[3][4] (Standard text for pKa methodology).

-

Balakrishnan, A., et al. Structure-activity relationships of substituted benzimidazoles.[3][4] (General reference for substituent electronic effects on benzimidazole pKa).

-

ChemIDplus. 5-Ethoxy-1H-benzimidazole-2-methanol Structural Data. U.S. National Library of Medicine.[3]

Sources

- 1. CAS 4589-67-7: 1-Ethyl-2-methyl-1H-benzimidazole-5-methanol [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Hydroxymethyl)-1H-benzimidazole | C8H8N2O | CID 78569 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of (5-ethoxy-1H-benzimidazol-2-yl)methanol in Medicinal Chemistry

Abstract

The benzimidazole core is a quintessential privileged scaffold in medicinal chemistry, forming the structural foundation of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique heterocyclic structure, which is isosteric to endogenous purine nucleotides, allows for effective interaction with a multitude of biological targets, leading to a vast array of pharmacological activities.[2][4][5] This guide focuses on a specific, highly functionalized derivative: (5-ethoxy-1H-benzimidazol-2-yl)methanol. We will explore its synthesis, its critical role as a versatile starting material, and the subsequent development of potent therapeutic agents, including proton pump inhibitors and novel anticancer compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The Benzimidazole Scaffold: A Cornerstone of Modern Drug Discovery

Benzimidazole, a bicyclic heterocycle resulting from the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[6] Its derivatives are noted for an expansive range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[3][7][8][9][10] The clinical success of benzimidazole-based drugs is well-documented, with prominent examples including the proton pump inhibitors (PPIs) omeprazole and pantoprazole, and the anticancer agent bendamustine.[3][11]

The scaffold's success is largely attributed to its physicochemical properties, which include its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and the ability to be readily functionalized at multiple positions to modulate its interaction with biological macromolecules.[2] The specific derivative, (5-ethoxy-1H-benzimidazol-2-yl)methanol, incorporates two key functional groups—an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position—that serve as critical handles for synthetic elaboration and as key pharmacophoric elements for target engagement.

Synthesis and Chemical Profile

The synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol is typically achieved through the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. This foundational reaction, known as the Phillips synthesis, is a robust and widely used method for constructing the benzimidazole core.[12]

Synthetic Workflow Diagram

Caption: General synthesis scheme for the target molecule.

Experimental Protocol: Synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind this choice is its high efficiency and the common availability of the starting materials.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethoxy-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

-

Acidic Medium: Add 4N hydrochloric acid as the solvent and catalyst. The acidic environment is critical for protonating the carbonyl group of the glycolic acid, facilitating nucleophilic attack by the diamine.

-

Condensation: Heat the reaction mixture to reflux (typically 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the cyclization and dehydration steps.

-

Work-up and Neutralization: After cooling to room temperature, carefully pour the acidic mixture into a beaker of crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to deprotonate the benzimidazole nitrogen and precipitate the free base product.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from an appropriate solvent system, such as ethanol/water.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications in Medicinal Chemistry

(5-ethoxy-1H-benzimidazol-2-yl)methanol is not typically an active pharmaceutical ingredient itself but serves as a pivotal intermediate for creating more complex and potent molecules.

Foundation for Proton Pump Inhibitors (PPIs)

The benzimidazole scaffold is the pharmacologically essential core of PPIs, a class of drugs that irreversibly block the gastric H+/K+ ATPase (proton pump) to reduce stomach acid production.[11] Drugs like omeprazole and lansoprazole are structurally related benzimidazole derivatives.[11][13] The synthesis of these drugs often involves a (benzimidazol-2-yl)methanol intermediate.

The 5-ethoxy group is a common substituent in this class, influencing the molecule's lipophilicity and metabolic stability. The 2-hydroxymethyl group is the key reactive handle. It is typically converted to a chloromethyl derivative and subsequently reacted with a substituted pyridine-thiol to build the final sulfoxide-containing drug molecule.

Mechanism of Action: Proton Pump Inhibition

Caption: Benzimidazole prodrugs are activated in the acidic environment of parietal cells to covalently inhibit the proton pump.

Scaffold for Novel Anticancer Agents

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[8][14][15] These include inducing apoptosis, arresting the cell cycle (often at the G2/M phase), inhibiting angiogenesis, and targeting specific enzymes like kinases and polymerases.[14][15]

The (5-ethoxy-1H-benzimidazol-2-yl)methanol scaffold provides a robust starting point for developing such agents. The hydroxyl group can be oxidized to an aldehyde for further reactions, etherified, or used in esterification to attach various side chains designed to interact with specific anticancer targets. The N-1 position of the benzimidazole ring is another common site for modification to improve potency and pharmacokinetic properties.

Reported Anticancer Activities of Benzimidazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Mechanism of Action |

| Benzimidazole-Triazole Hybrids | HCT-116, HepG2, MCF-7 | 3.87 - 8.34 µM | EGFR & Topo I Inhibition[14] |

| Benzimidazole-Chalcone Hybrids | NCI-60 Panel | GI₅₀ = 1.20 µM | Dual EGFR/BRAFV600E Inhibition[16] |

| 2-Arylbenzimidazoles | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 µM | Apoptosis Induction, G2/M Arrest[14] |

| Benzimidazole-Flavone Hybrids | HCT-116, HT-29 | 16.82 - 20.11 µM | Sirtuin Inhibition, DNA Damage[14] |

Signaling Pathway: Induction of Apoptosis

Caption: A common anticancer mechanism for benzimidazoles.[14]

Potential as Antiviral and Antimicrobial Agents

The benzimidazole scaffold is also present in compounds with demonstrated antiviral activity.[17] Derivatives have been investigated for activity against a range of viruses by interfering with viral replication processes.[17][18] Furthermore, research on related structures, such as 5-ethoxy-2-mercapto benzimidazole derivatives, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting another fruitful avenue for the derivatization of (5-ethoxy-1H-benzimidazol-2-yl)methanol.[19]

Advanced Protocols for Drug Discovery

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard, self-validating system to assess the cytotoxic potential of newly synthesized derivatives of (5-ethoxy-1H-benzimidazol-2-yl)methanol against cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. The causality is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

-